molecular formula C14H19ClN4 B12725339 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- CAS No. 114685-00-6

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-

Cat. No.: B12725339
CAS No.: 114685-00-6
M. Wt: 278.78 g/mol
InChI Key: ARLXCRCXELWQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)-: is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers .

Preparation Methods

The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo(2,3-d)pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, various amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, protecting cells from necroptosis and attenuating necrotic cell death of vascular endothelial cells induced by tumor cells . The pathways involved include inhibition of kinase activity and modulation of cell death pathways.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidines such as:

The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-cyclohexylethyl)- lies in its specific substitution pattern and its high binding affinity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

114685-00-6

Molecular Formula

C14H19ClN4

Molecular Weight

278.78 g/mol

IUPAC Name

2-chloro-N-(2-cyclohexylethyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19ClN4/c15-14-18-11-7-9-16-12(11)13(19-14)17-8-6-10-4-2-1-3-5-10/h7,9-10,16H,1-6,8H2,(H,17,18,19)

InChI Key

ARLXCRCXELWQPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC2=NC(=NC3=C2NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.